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Compound of Interest

Compound Name: 2-Heptyn-1-ol

Cat. No.: B092533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Heptyn-1-ol is a versatile propargylic alcohol that serves as a valuable building block in

organic synthesis. Its bifunctional nature, possessing both a reactive terminal alkyne and a

primary alcohol, allows for a diverse range of chemical transformations. This makes it an

important intermediate in the synthesis of complex molecules, including pharmaceuticals,

natural products, and specialty materials. These application notes provide an overview of the

key reactions involving 2-heptyn-1-ol and detailed protocols for its use in several important

synthetic transformations.

Physicochemical Properties
2-Heptyn-1-ol is a colorless to pale yellow liquid with the following properties:
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Property Value

Molecular Formula C₇H₁₂O

Molecular Weight 112.17 g/mol

CAS Number 1002-36-4

Boiling Point 176-178 °C

Density 0.866 g/mL at 25 °C

Refractive Index 1.446

Health and Safety Information
2-Heptyn-1-ol should be handled in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation,

ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with

copious amounts of water.

Applications in Organic Synthesis
The unique structure of 2-heptyn-1-ol allows it to participate in a variety of synthetic

transformations, including palladium-catalyzed cross-coupling reactions, cyclization reactions to

form heterocyclic compounds, and conversions to other functional groups.

Sonogashira Coupling
The terminal alkyne functionality of 2-heptyn-1-ol makes it an excellent substrate for

Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction forms a

carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a

straightforward method for the synthesis of substituted alkynes.

Reaction Scheme:

Experimental Protocol: Sonogashira Coupling of 2-Heptyn-1-ol with 4-Iodotoluene

This protocol describes a typical Sonogashira coupling reaction between 2-heptyn-1-ol and 4-

iodotoluene to yield 1-(4-methylphenyl)-2-heptyn-1-ol.
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Materials:

2-Heptyn-1-ol

4-Iodotoluene

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Triethylamine (TEA)

Tetrahydrofuran (THF), anhydrous

Standard laboratory glassware for inert atmosphere reactions

Argon or Nitrogen gas

Procedure:

To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol,

4 mol%).

Add 4-iodotoluene (1.0 mmol, 1.0 equiv) and 2-heptyn-1-ol (1.2 mmol, 1.2 equiv).

Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Extract the product with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired product.

Quantitative Data for Sonogashira Coupling (Representative Examples):

Entry
Aryl
Halide

Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

4-

Iodotolu

ene

PdCl₂(P

Ph₃)₂

(2)

- TEA THF 25 18 ~85-95

2

1-

Bromon

aphthal

ene

Pd(OAc

)₂ (2)

PPh₃

(4)

Diisopr

opylami

ne

DMF 60 12 ~80-90

3

4-

Chlorob

enzonitr

ile

Pd₂(dba

)₃ (1)

XPhos

(2)
Cs₂CO₃ Toluene 100 24 ~75-85

Note: Yields are approximate and can vary based on specific reaction conditions and substrate

purity.

Logical Workflow for Sonogashira Coupling:

Reaction Setup Reaction Workup and Purification

Add Pd catalyst and CuI to Schlenk flask Add aryl halide and 2-heptyn-1-ol Purge with inert gas Add anhydrous solvent and base Stir at specified temperature Monitor by TLC Quench reaction Extract with organic solvent Wash, dry, and concentrate Purify by column chromatography

Click to download full resolution via product page

Caption: Experimental workflow for the Sonogashira coupling of 2-heptyn-1-ol.
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Synthesis of Substituted Furans
2-Heptyn-1-ol can be utilized in the synthesis of substituted furans, which are important

structural motifs in many natural products and pharmaceuticals. A common strategy involves a

palladium-catalyzed cyclization of a functionalized enyne precursor, which can be derived from

2-heptyn-1-ol.

Proposed Reaction Pathway:

A plausible route involves the initial acylation of the hydroxyl group of 2-heptyn-1-ol, followed

by a palladium-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Pentyl-5-methylfuran (Illustrative)

This protocol is an adaptation based on known methods for furan synthesis from propargyl

alcohols.

Materials:

2-Heptyn-1-ol

Acetic anhydride

Pyridine

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Sodium carbonate (Na₂CO₃)

Dimethylformamide (DMF), anhydrous

Procedure:

Step 1: Acetylation of 2-Heptyn-1-ol

In a round-bottom flask, dissolve 2-heptyn-1-ol (1.0 mmol) in pyridine (2 mL).
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Cool the solution to 0 °C and add acetic anhydride (1.2 mmol) dropwise.

Allow the reaction to warm to room temperature and stir for 4 hours.

Pour the reaction mixture into ice-water and extract with diethyl ether.

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

Dry over anhydrous MgSO₄, filter, and concentrate to give 2-heptynyl acetate.

Step 2: Palladium-Catalyzed Cyclization

To an oven-dried Schlenk tube, add 2-heptynyl acetate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5

mol%), PPh₃ (0.1 mmol, 10 mol%), and Na₂CO₃ (1.5 mmol).

Purge the tube with argon and add anhydrous DMF (5 mL).

Heat the reaction mixture to 100 °C and stir for 12 hours.

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify the crude product by column chromatography to yield 2-pentyl-5-methylfuran.

Quantitative Data for Furan Synthesis (Representative):

Entry
Alkyne
Precurs
or

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

2-

Heptynyl

acetate

Pd(OAc)₂

(5)
Na₂CO₃ DMF 100 12 ~60-70

2
Propargyl

benzoate

PdCl₂(PP

h₃)₂ (5)
K₂CO₃ Toluene 110 10 ~65-75
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Note: Yields are estimates for this proposed reaction and would require experimental

verification.

Reaction Mechanism for Furan Synthesis:

2-Heptynyl Acetate

Oxidative Addition

Pd(0)

π-Alkyne Complex

5-exo-dig Cyclization

Vinylpalladium Intermediate

β-Hydride Elimination

2-Pentyl-5-methylfuran Reductive Elimination

Click to download full resolution via product page
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Caption: Proposed mechanism for palladium-catalyzed furan synthesis.

Synthesis of γ-Lactones
2-Heptyn-1-ol can be a precursor for the synthesis of γ-lactones, which are prevalent in natural

products and possess diverse biological activities. A common strategy is the iodolactonization

of an unsaturated carboxylic acid, which can be prepared from 2-heptyn-1-ol.

Proposed Reaction Pathway:

This is a two-step process involving the oxidation of 2-heptyn-1-ol to the corresponding

carboxylic acid, followed by an iodolactonization reaction.

Experimental Protocol: Synthesis of a γ-Iodolactone from 2-Heptyn-1-ol (Illustrative)

Step 1: Oxidation to 2-Heptynoic Acid

This step requires a suitable oxidation method for propargylic alcohols, such as using Jones

reagent or PCC, with appropriate safety precautions. A detailed protocol for this specific

oxidation is beyond the scope of this note but can be found in standard organic chemistry

literature.

Step 2: Iodolactonization of 2-Heptynoic Acid

Dissolve 2-heptynoic acid (1.0 mmol) in a mixture of dichloromethane (10 mL) and a

saturated aqueous solution of sodium bicarbonate (10 mL).

Cool the mixture to 0 °C in an ice bath.

Add a solution of iodine (1.5 mmol) and potassium iodide (3.0 mmol) in water (5 mL)

dropwise with vigorous stirring.

Stir the reaction at 0 °C for 1 hour and then at room temperature for 24 hours.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the

iodine color disappears.

Separate the layers and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography to afford the γ-iodolactone.

Quantitative Data for Iodolactonization (Representative):

Entry
Unsatur
ated
Acid

Iodine
Source

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

2-

Heptynoi

c Acid

I₂/KI NaHCO₃
CH₂Cl₂/H

₂O
0 to 25 25 ~70-80

2

Pent-4-

enoic

acid

I₂ NaHCO₃ THF/H₂O 25 12 ~85-95

Note: Yield for 2-heptynoic acid is an estimate and requires experimental validation.

Experimental Workflow for Iodolactonization:

Reaction Setup Reaction Workup and Purification

Dissolve heptynoic acid in CH2Cl2/NaHCO3(aq) Cool to 0 °C Add I2/KI solution dropwise Stir at 0 °C then room temperature Quench with Na2S2O3 Extract with CH2Cl2 Wash, dry, and concentrate Purify by column chromatography

Click to download full resolution via product page

Caption: Experimental workflow for the iodolactonization of 2-heptynoic acid.

Conclusion
2-Heptyn-1-ol is a highly valuable and versatile reagent in organic synthesis. Its ability to

undergo a wide array of transformations, including C-C bond formation and the construction of
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heterocyclic rings, makes it a key intermediate for the synthesis of a diverse range of complex

organic molecules. The protocols provided herein offer a starting point for researchers to

explore the synthetic utility of this important building block. Further optimization of reaction

conditions may be necessary for specific substrates and applications.

To cite this document: BenchChem. [Application Notes and Protocols for 2-Heptyn-1-ol in
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092533#2-heptyn-1-ol-as-a-reagent-in-organic-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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